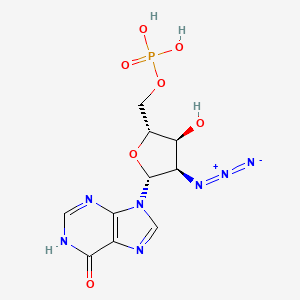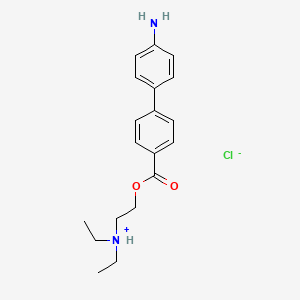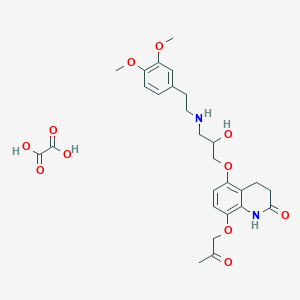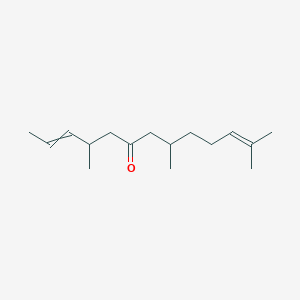![molecular formula C6H17NO6S B14498979 2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate CAS No. 65121-96-2](/img/structure/B14498979.png)
2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate is a chemical compound with the molecular formula C5H13NO2. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, benzene, and ether .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl(methyl)amino]ethanol involves the reaction of ethylene oxide with methylamine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
C2H4O+CH3NH2→C5H13NO2
Industrial Production Methods
In industrial settings, the production of 2-[2-Hydroxyethyl(methyl)amino]ethanol is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
2-[2-Hydroxyethyl(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-[2-Hydroxyethyl(methyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the preparation of buffers and other biochemical reagents.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: The compound is used in the production of surfactants, detergents, and emulsifiers.
作用机制
The mechanism of action of 2-[2-Hydroxyethyl(methyl)amino]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The hydroxyl and amino groups in the compound play a crucial role in its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
Ethanol, 2-(methylamino)-: This compound has a similar structure but lacks the additional hydroxyl group.
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol: This compound has an additional amino group, making it more reactive in certain chemical reactions.
Uniqueness
2-[2-Hydroxyethyl(methyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and nucleophilic characteristics .
属性
CAS 编号 |
65121-96-2 |
|---|---|
分子式 |
C6H17NO6S |
分子量 |
231.27 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate |
InChI |
InChI=1S/C5H13NO2.CH4O4S/c1-6(2-4-7)3-5-8;1-5-6(2,3)4/h7-8H,2-5H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
SOBYTUYXBBGSHH-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)CCO.COS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


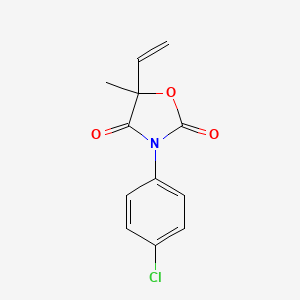
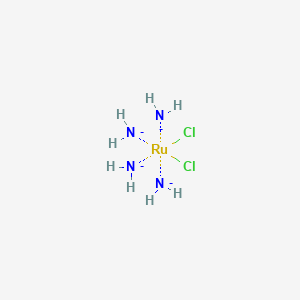
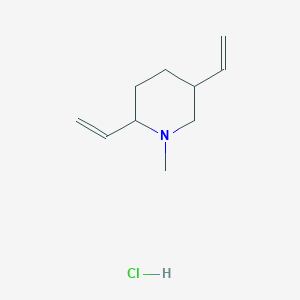
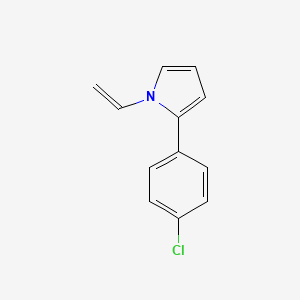
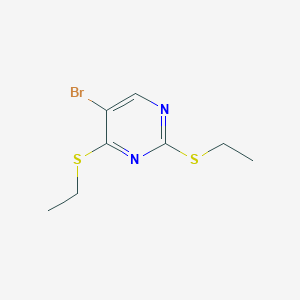
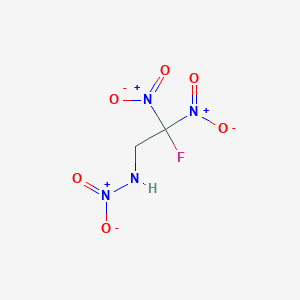
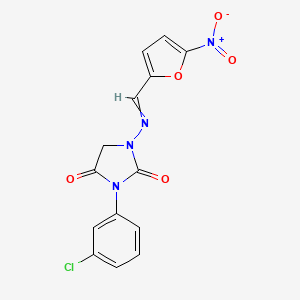
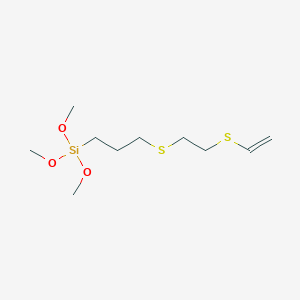
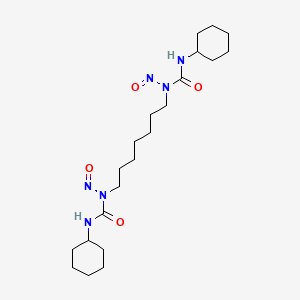
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
